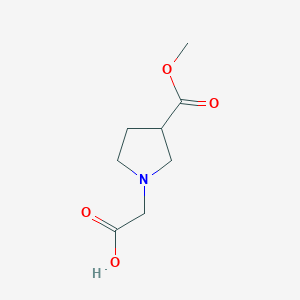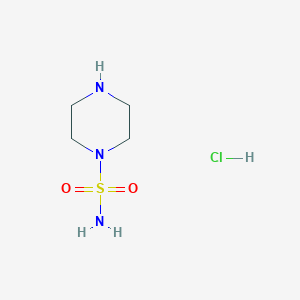
ピペラジン-1-スルホンアミド塩酸塩
概要
説明
Piperazine-1-sulfonamide hydrochloride is a chemical compound with the formula C4H12CLN3O2S . It is a building block used in the field of chemistry .
Synthesis Analysis
Piperazine Sulfonamide analogs have been synthesized and characterized by different spectroscopic techniques . The synthesis of piperazines has seen major advances, particularly in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis
The structure of a similar compound, 4-phenyl-piperazine-1-sulfonamide, was determined by X-ray crystallography . It crystallized in a monoclinic system .Chemical Reactions Analysis
Piperazine-based compounds have been used in the synthesis of various ligands and metal complexes . They have also been used in the field of catalysis and metal organic frameworks (MOFs) .科学的研究の応用
結晶学および構造解析
ピペラジン-1-スルホンアミド塩酸塩は、X線結晶構造解析において、関連化合物の構造を決定するために使用されてきました。 例えば、4-フェニル-ピペラジン-1-スルホンアミドの結晶構造は、単斜晶系で結晶化することで特徴付けられており、これは化合物の物理的および化学的特性を理解するために不可欠です .
医薬品開発
この化合物はスルホンアミド類に属しており、幅広い生物学的活性を示しています。これには、抗菌剤、利尿剤、血糖降下剤、およびHIVプロテアーゼ阻害剤としての役割が含まれます。 スルホンアミド類の臨床医学への導入は、微生物化学療法の始まりを示しており、医薬品におけるその重要性を強調しています .
抗菌剤耐性研究
合成抗菌剤に対する微生物の耐性出現に伴い、ピペラジン-1-スルホンアミド塩酸塩は、新しい分子の創出のための基盤として役立ちます。 これらの取り組みは、抗菌剤耐性を克服することを目的としており、新しい抗菌物質の開発における重要な化合物となっています .
合成化学
この化合物の構造は、特にアルキルスルホンアミドおよびアリールスルホンアミドの合成において、合成化学におけるその使用を促進します。 これは、生物活性分子にスルホンアミド部分を導入するための適切な試薬であり、これはさまざまな医薬品の合成における重要なステップです .
医薬品化学
ピペラジン-1-スルホンアミド塩酸塩は、FDAによって承認された医薬品に見られ、分子内での位置と治療薬の種類に応じてさまざまな役割を果たします。 それは、しばしば薬物動態的特性を最適化するための塩基性および親水性基として、または薬理学的基を配置するための足場として使用されます .
キナーゼ阻害剤の開発
ピペラジン部分は、しばしばキナーゼ阻害剤で使用されます。キナーゼ阻害剤は、がん細胞の増殖に関与する特定の酵素(キナーゼ)を阻害する薬剤の一種です。 ピペラジン-1-スルホンアミド塩酸塩の特性により、これらの阻害剤の開発における貴重な構成要素となっています .
作用機序
Target of Action
Piperazine-1-sulfonamide hydrochloride is a compound that targets multiple sites in the body. The primary targets of this compound are the GABA receptors and the enzymes involved in the synthesis of folic acid . GABA receptors are primarily found in the nervous system and play a crucial role in transmitting signals between neurons . On the other hand, enzymes involved in the synthesis of folic acid are essential for the production of DNA in bacteria .
Mode of Action
Piperazine-1-sulfonamide hydrochloride interacts with its targets in a unique way. Piperazine, a component of the compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . Sulfonamides, another component of the compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . This interaction inhibits the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The action of Piperazine-1-sulfonamide hydrochloride affects several biochemical pathways. The interaction with GABA receptors disrupts the normal functioning of the nervous system, leading to paralysis . The inhibition of folic acid synthesis disrupts the production of DNA in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
The piperazine moiety in Piperazine-1-sulfonamide hydrochloride is known to improve the pharmacokinetic properties of drug candidates. The nitrogen atom sites in the piperazine moiety serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .
Result of Action
The action of Piperazine-1-sulfonamide hydrochloride leads to several molecular and cellular effects. The interaction with GABA receptors leads to the paralysis of worms, aiding in their expulsion from the body . The inhibition of folic acid synthesis leads to the disruption of DNA production in bacteria, inhibiting their growth and proliferation .
Safety and Hazards
将来の方向性
Piperazine-based compounds are gaining prominence in today’s research due to their wide use in medicinal chemistry . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . Future research may focus on the synthesis and application of different piperazine derivatives and their metal complexes .
生化学分析
Biochemical Properties
Piperazine-1-sulfonamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. The interaction between piperazine-1-sulfonamide hydrochloride and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, leading to inhibition of its activity . Additionally, piperazine-1-sulfonamide hydrochloride has been found to interact with other enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . These interactions highlight the compound’s potential as an enzyme inhibitor in various biochemical pathways.
Cellular Effects
Piperazine-1-sulfonamide hydrochloride exerts several effects on different types of cells and cellular processes. In bacterial cells, this compound has demonstrated antibacterial activity by inhibiting the growth of both Gram-positive and Gram-negative bacteria . The antibacterial effect is primarily due to the inhibition of dihydropteroate synthetase, which disrupts folate synthesis and ultimately impairs bacterial growth . In mammalian cells, piperazine-1-sulfonamide hydrochloride has been shown to influence cell signaling pathways and gene expression. For instance, it can modulate the activity of signaling molecules such as protein kinases, leading to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of piperazine-1-sulfonamide hydrochloride involves its binding interactions with biomolecules and its ability to inhibit enzyme activity. The sulfonamide group of the compound binds to the active site of enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the formation of hydrogen bonds and coordination with metal ions present in the enzyme’s active site . Additionally, piperazine-1-sulfonamide hydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperazine-1-sulfonamide hydrochloride have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that piperazine-1-sulfonamide hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of piperazine-1-sulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, piperazine-1-sulfonamide hydrochloride can induce toxic effects, including liver and kidney damage . These dosage-dependent effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Piperazine-1-sulfonamide hydrochloride is involved in several metabolic pathways, including the folate synthesis pathway. The compound inhibits dihydropteroate synthetase, an enzyme critical for the synthesis of dihydrofolate, a precursor of tetrahydrofolate . This inhibition disrupts the production of folate derivatives, which are essential cofactors in various metabolic reactions . Additionally, piperazine-1-sulfonamide hydrochloride can affect metabolic flux by altering the levels of key metabolites involved in cellular metabolism .
Transport and Distribution
The transport and distribution of piperazine-1-sulfonamide hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells . Once inside the cell, piperazine-1-sulfonamide hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are crucial for the compound’s biological activity and efficacy.
Subcellular Localization
Piperazine-1-sulfonamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . In the cytoplasm, piperazine-1-sulfonamide hydrochloride can inhibit cytoplasmic enzymes and modulate signaling pathways . In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of piperazine-1-sulfonamide hydrochloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
特性
IUPAC Name |
piperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2,(H2,5,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDLUUDHUJBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403952-74-8 | |
| Record name | piperazine-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Bromophenyl)-2-carboxy-ethyl]-benzoic acid methyl ester](/img/structure/B1469423.png)
![4-[2-(4-Bromo-phenyl)-2-methoxycarbonyl-ethyl]-benzoic acid tert-butyl ester](/img/structure/B1469424.png)

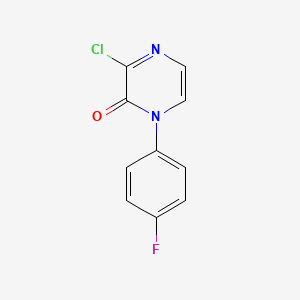

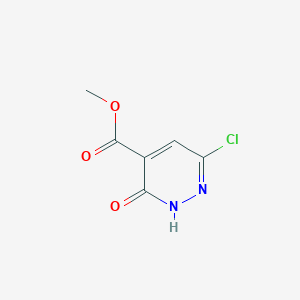
![1-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1469431.png)
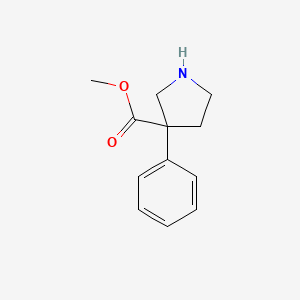
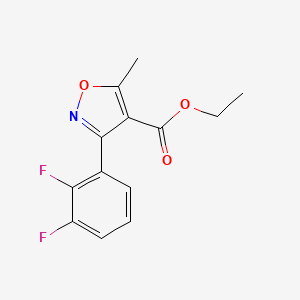
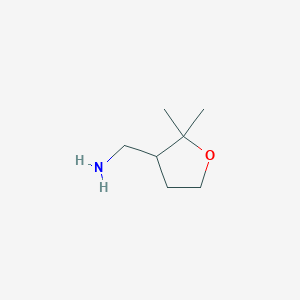

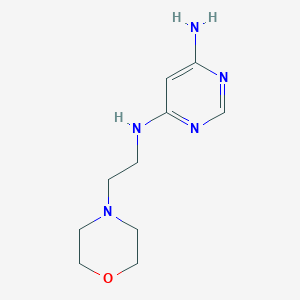
![4-Fluoro-1-isopropyl-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1469442.png)
